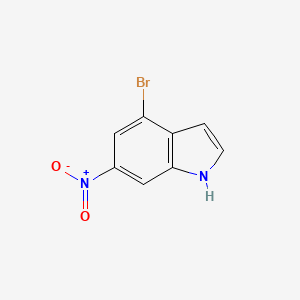

4-Bromo-6-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXHHQBPXSUJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646458 | |

| Record name | 4-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-47-8 | |

| Record name | 4-Bromo-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-6-nitro-1H-indole

This technical guide provides a comprehensive overview of the known chemical properties of 4-Bromo-6-nitro-1H-indole, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, safety and handling, and potential for further research, while also highlighting areas where information is currently unavailable.

Core Chemical Properties

4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The presence of both a bromine atom and a nitro group on the indole scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Indole derivatives are known to possess a wide range of biological activities, and the electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological profile of the molecule.[1][2]

Table 1: Physicochemical Properties of 4-Bromo-6-nitro-1H-indole

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available (Predicted for 6-Bromo-4-nitro-1H-indole: 402.3±25.0°C at 760 mmHg) | [2] |

| Solubility | Data not available | - |

| IUPAC Name | 4-bromo-6-nitro-1H-indole | |

| InChI Key | BVXHHQBPXSUJPE-UHFFFAOYSA-N |

Spectroscopic Data

While specific spectral data for 4-Bromo-6-nitro-1H-indole is not publicly available in the searched literature, several chemical suppliers indicate its availability upon request.[3] For reference, the expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the protons on the indole ring. The chemical shifts would be influenced by the positions of the bromo and nitro substituents.

-

¹³C NMR: Resonances for the eight carbon atoms of the indole core, with shifts influenced by the electron-withdrawing effects of the substituents.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, C=C aromatic stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

A plausible synthetic approach could involve the nitration of a 4-bromoindole derivative or the cyclization of a brominated and nitrated phenylhydrazine precursor. The reactivity of 4-Bromo-6-nitro-1H-indole is dictated by the indole nucleus and the attached functional groups. The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 4-position. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.

Biological and Pharmacological Potential

There is no specific information available regarding the biological activity or pharmacological profile of 4-Bromo-6-nitro-1H-indole in the reviewed literature. However, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a nitro group can also impart or modulate biological activity, with many nitroaromatic compounds exhibiting antimicrobial and other therapeutic properties.[6]

Given its structure, 4-Bromo-6-nitro-1H-indole could be a valuable building block in drug discovery programs. Its potential as a precursor to a library of more complex molecules makes it a compound of interest for screening against various biological targets.

Safety and Handling

4-Bromo-6-nitro-1H-indole is classified with GHS pictograms indicating it can be harmful if swallowed and may cause an allergic skin reaction.

Table 2: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H317 | May cause an allergic skin reaction. | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a dry, sealed container at 2-8°C.

Conclusion

4-Bromo-6-nitro-1H-indole is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its potential as a synthetic intermediate in medicinal chemistry is clear, given the prevalence of the indole nucleus in pharmaceuticals and the reactivity of its substituents. Further research is required to fully characterize its physical properties, develop specific and optimized synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]

- 2. 6-Bromo-4-nitro-1H-indole [myskinrecipes.com]

- 3. 885520-47-8|4-Bromo-6-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]

Technical Guide: Structure Elucidation of 4-Bromo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a bromine atom and a nitro group suggests potential for use as a building block in medicinal chemistry, as these groups can be functionalized or can modulate the electronic properties of the indole ring. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of 4-Bromo-6-nitro-1H-indole.

Chemical Profile:

-

IUPAC Name: 4-bromo-6-nitro-1H-indole

-

CAS Number: 885520-47-8

-

Molecular Formula: C₈H₅BrN₂O₂

-

Physical Form: Solid

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11.8 - 12.0 | br s | - | 1H | N1-H |

| ~8.20 | d | ~2.0 | 1H | H-7 |

| ~7.85 | d | ~2.0 | 1H | H-5 |

| ~7.60 | t | ~2.5 | 1H | H-2 |

| ~6.80 | dd | ~2.5, ~1.0 | 1H | H-3 |

-

Rationale: The indole N-H proton is expected to be significantly downfield and broadened. The aromatic protons (H-5 and H-7) are deshielded by the electron-withdrawing nitro group and influenced by the bromine, appearing as doublets due to meta-coupling. Protons on the pyrrole ring (H-2 and H-3) appear at characteristic shifts, with their coupling pattern confirming their adjacency.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-6 |

| ~138.5 | C-7a |

| ~128.0 | C-2 |

| ~125.5 | C-3a |

| ~120.0 | C-5 |

| ~115.0 | C-7 |

| ~112.0 | C-4 |

| ~103.0 | C-3 |

-

Rationale: The carbon atom attached to the nitro group (C-6) is expected to be the most downfield among the benzene ring carbons.[3] The quaternary carbons (C-3a, C-4, C-6, C-7a) can be distinguished from protonated carbons using a DEPT experiment.[1] The chemical shifts are influenced by the combined electronic effects of the bromine, nitro, and fused pyrrole ring moieties.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.[6]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 254/256 | ~98 / 100 | [M]⁺ / [M+2]⁺ (Molecular Ion Peak, Bromine Isotope Pattern) |

| 208/210 | High | [M - NO₂]⁺ |

| 129 | Moderate | [M - NO₂ - Br]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

-

Rationale: The molecular ion peak will exhibit a characteristic ~1:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).[7] Subsequent loss of the bromine atom (79/81 Da) is also a probable fragmentation step.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Medium | N-H Stretch (Indole) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1590, ~1470 | Strong | Aromatic C=C Stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~880, ~820 | Strong | C-H Out-of-plane Bending |

| ~650 | Medium | C-Br Stretch |

-

Rationale: The spectrum is expected to show a characteristic N-H stretch for the indole amine.[9] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive indicators of its presence.[10] Aromatic C=C and C-H vibrations, as well as the C-Br stretch, will also be present in their typical regions.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of the spectroscopic data necessary for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-6-nitro-1H-indole in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[1]

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a solution of the sample if using a GC-MS or LC-MS system.[12]

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[12]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6][12]

-

Detection: Detect the separated ions, and process the signal to generate a mass spectrum showing the relative abundance of each ion.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[13][14]

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) to subtract atmospheric and instrumental absorptions.[13]

-

Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[8]

Single-Crystal X-ray Crystallography Protocol

-

Crystallization: Grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions, by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[15][16][17]

-

Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer.[18] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[16]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and atomic positions.[16]

Proposed Synthesis Pathway

A plausible method for the synthesis of 4-Bromo-6-nitro-1H-indole is the direct nitration of commercially available 4-bromo-1H-indole.

-

Step 1: Nitration of 4-Bromo-1H-indole.

-

Protocol: Dissolve 4-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C. To this stirred solution, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice, which should cause the product to precipitate. Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 4-Bromo-6-nitro-1H-indole. The regioselectivity will be directed by the existing bromo and indole ring functionalities.

-

Visualizations

Experimental Workflow for Structure Elucidation

Caption: General Workflow for Structure Elucidation

Logical Data Correlation for Structure Confirmation

Caption: Logic of Spectroscopic Data Integration

Proposed Synthesis Pathway Diagram

Caption: Proposed Synthesis of 4-Bromo-6-nitro-1H-indole

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. bhu.ac.in [bhu.ac.in]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mse.washington.edu [mse.washington.edu]

- 10. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]

- 11. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

In-depth Technical Guide: 4-Bromo-6-nitro-1H-indole (CAS 885520-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-nitro-1H-indole is a heterocyclic organic compound belonging to the indole family. Its structure is characterized by an indole core substituted with a bromine atom at the 4-position and a nitro group at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity, making it a compound of interest for various applications in medicinal chemistry and materials science. The presence of both a halogen and a nitro group offers multiple avenues for further chemical modifications, positioning it as a potentially valuable building block in the synthesis of more complex molecules.

Chemical and Physical Properties

While comprehensive experimental data for 4-Bromo-6-nitro-1H-indole is not extensively documented in publicly available literature, the following table summarizes its fundamental chemical properties based on information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 885520-47-8 | N/A |

| Molecular Formula | C₈H₅BrN₂O₂ | N/A |

| Molecular Weight | 241.04 g/mol | N/A |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Moderately soluble in organic solvents such as DMSO and dichloromethane; less soluble in water. | [1] |

| Purity | Typically offered at ≥95% or ≥97% | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis

A generalized synthetic workflow is proposed below.

Caption: A conceptual workflow for the synthesis of 4-Bromo-6-nitro-1H-indole.

Note: This represents a hypothetical pathway. The actual experimental conditions, such as the choice of solvent, temperature, and specific reagents, would require careful optimization and experimental validation.

Potential Applications and Biological Activity

The search for documented biological activities or specific applications of 4-Bromo-6-nitro-1H-indole did not yield any concrete results. However, the indole scaffold is a common motif in many biologically active compounds. The presence of a nitro group, which can be reduced to an amine, and a bromine atom, which can participate in cross-coupling reactions, makes this compound a versatile intermediate for creating libraries of novel indole derivatives for drug discovery screening.

Derivatives of nitroindoles have been explored for various therapeutic areas, including as anticancer agents and as ligands for serotonin receptors.[2][3] Therefore, it is plausible that 4-Bromo-6-nitro-1H-indole could serve as a precursor for compounds with interesting pharmacological profiles.

Experimental Protocols

Detailed experimental protocols for the use of 4-Bromo-6-nitro-1H-indole in specific assays or reactions are not currently available in the public domain. Researchers interested in utilizing this compound would need to develop and validate their own protocols based on the intended application.

Quantitative Data

No publicly available quantitative data, such as NMR, IR, or mass spectrometry spectra, or results from biological assays, could be located for 4-Bromo-6-nitro-1H-indole. Chemical suppliers may be able to provide certificates of analysis with some of this information upon request.

Signaling Pathways and Mechanisms of Action

As there is no information on the biological activity of 4-Bromo-6-nitro-1H-indole, there are no known signaling pathways or mechanisms of action associated with this compound.

Conclusion

4-Bromo-6-nitro-1H-indole (CAS 885520-47-8) is a substituted indole that holds potential as a chemical intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. However, there is a significant lack of detailed, publicly available technical information regarding its synthesis, spectral data, and biological activity. The information provided in this guide is based on the limited data available from chemical suppliers and general chemical principles. Further experimental investigation is required to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to determine its suitability for their specific research needs.

References

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Bromo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-6-nitro-1H-indole. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and information extrapolated from closely related analogs to offer a thorough resource for research and development activities.

Core Compound Properties

4-Bromo-6-nitro-1H-indole is a substituted indole, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a nitro group at the 6-position significantly influences its electronic properties, reactivity, and potential biological activity. It is typically a yellow to orange solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and lower solubility in water[1].

Physical Properties

Quantitative experimental data for the physical properties of 4-Bromo-6-nitro-1H-indole are not widely available in published literature. The following table summarizes the available information, including data for a closely related regioisomer, 6-Bromo-4-nitro-1H-indole, for comparative purposes.

| Property | 4-Bromo-6-nitro-1H-indole | 6-Bromo-4-nitro-1H-indole |

| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol [1][2] | 241.04 g/mol [3] |

| CAS Number | 885520-47-8[1][2] | 885520-50-3[3][4][5] |

| Physical Form | Solid[2] | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 402.3±25.0°C at 760 mmHg |

| Solubility | Moderately soluble in DMSO and dichloromethane; less soluble in water.[1] | Data not available |

| pKa | Data not available | Data not available |

| Storage Temperature | 2-8°C, sealed in dry conditions[2] | Room temperature, sealed in dry conditions |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for 4-Bromo-6-nitro-1H-indole is not publicly available. However, spectral information for the regioisomer, 6-Bromo-4-nitro-1H-indole, is accessible and can provide insights into the expected spectral characteristics. Commercial suppliers of 4-Bromo-6-nitro-1H-indole may provide spectral data upon request[1][6].

Chemical Properties and Synthesis

The chemical reactivity of 4-Bromo-6-nitro-1H-indole is dictated by the indole nucleus and the electron-withdrawing nature of the bromo and nitro substituents. The indole ring is susceptible to electrophilic substitution, while the nitro group can undergo reduction, and the bromine atom can participate in cross-coupling reactions.

Proposed Synthetic Protocol: Leimgruber-Batcho Indole Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Bromo-6-nitro-1H-indole is not available in the literature. However, the Leimgruber-Batcho indole synthesis is a well-established and versatile method for the preparation of substituted indoles from o-nitrotoluenes[1][7][8][9]. The following is a proposed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole based on this methodology.

Step 1: Enamine Formation

-

To a solution of 1-bromo-2-methyl-3,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at 110-120°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored solid.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Chemical Reduction: Stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid.

-

-

Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst or any insoluble reagents.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-6-nitro-1H-indole.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Proposed Leimgruber-Batcho synthesis of 4-Bromo-6-nitro-1H-indole.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 4-Bromo-6-nitro-1H-indole, the indole and nitro functional groups are present in numerous biologically active compounds[10][11][12]. This suggests that 4-Bromo-6-nitro-1H-indole could be a valuable scaffold for drug discovery.

Potential Anticancer Activity

Indole derivatives are known to exhibit a wide range of anticancer activities by interacting with various molecular targets[13][14]. For instance, some indole compounds inhibit tubulin polymerization, disrupt DNA synthesis, or modulate the activity of protein kinases. Furthermore, nitro-containing compounds have been investigated as anticancer agents, with some acting as hypoxia-activated prodrugs. Derivatives of 5-nitroindole have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[15]. Given these precedents, 4-Bromo-6-nitro-1H-indole could potentially exhibit antiproliferative effects through similar mechanisms.

Caption: Hypothetical mechanism of anticancer activity for 4-Bromo-6-nitro-1H-indole.

Potential Antimicrobial Activity

Both indole and nitro-containing compounds have a rich history in the development of antimicrobial agents[10][11]. Nitroaromatic compounds, for example, can be reduced by microbial nitroreductases to form radical species that are toxic to the cell. Bromo-substituted indoles have also been investigated for their antibacterial and antifungal properties[16]. Therefore, 4-Bromo-6-nitro-1H-indole represents a scaffold with the potential for the development of novel antimicrobial agents.

Conclusion

4-Bromo-6-nitro-1H-indole is a chemical compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are currently limited in the public domain, this guide provides the available information and outlines a plausible synthetic route based on established methodologies. The presence of the bromo and nitro functionalities on the indole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 5-Bromo-3-methyl-7-nitroindole [smolecule.com]

- 3. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 6-broMo-4-nitro-(885520-50-3) 1H NMR spectrum [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 885520-47-8|4-Bromo-6-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 13. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]

- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a logical workflow for the compound 4-Bromo-6-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of 4-Bromo-6-nitro-1H-indole are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂[1] |

| Molecular Weight | 241.04 g/mol [1] |

| IUPAC Name | 4-bromo-6-nitro-1H-indole |

| CAS Number | 885520-47-8[1] |

Experimental Protocols: Synthesis of 4-Bromo-6-nitro-1H-indole

Objective: To synthesize 4-Bromo-6-nitro-1H-indole from a suitable substituted toluene derivative.

Materials:

-

1-Bromo-2-methyl-3,5-dinitrobenzene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine monohydrate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Dioxane

-

Standard laboratory glassware and apparatus for organic synthesis

Methodology:

Step 1: Formation of the Enamine Intermediate

-

Dissolve 1-Bromo-2-methyl-3,5-dinitrobenzene in dioxane.

-

To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude enamine intermediate.

Step 2: Reductive Cyclization to form the Indole Ring

-

The crude enamine from the previous step is dissolved in a 1:1 mixture of Methanol:Tetrahydrofuran (MeOH:THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add Raney Nickel as a suspension in water, followed by the slow, dropwise addition of hydrazine monohydrate.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, monitoring by TLC.

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Wash the filter cake with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude 4-Bromo-6-nitro-1H-indole is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Workflow and Diagrams

To visualize the synthetic strategy, a diagram illustrating the key transformations in the proposed Batcho-Leimgruber synthesis of 4-Bromo-6-nitro-1H-indole is provided below.

Caption: Synthesis workflow for 4-Bromo-6-nitro-1H-indole.

References

Solubility Profile of 4-Bromo-6-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-6-nitro-1H-indole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes qualitative solubility information from structurally analogous compounds, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Predicted Solubility of Substituted Bromo-Nitro-Indoles

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The polar nature of the solvent can effectively solvate the polar nitro group and the indole N-H bond. |

| Halogenated | Dichloromethane, Chloroform | Excellent | These solvents are effective at dissolving a wide range of organic compounds and are particularly suitable for reaction conditions and purification procedures[1]. |

| Alcohols | Methanol, Ethanol | Moderate | The polar protic nature of alcohols allows for hydrogen bonding with the nitro group and the indole N-H, while the alkyl chain interacts with the aromatic system[1]. |

| Aromatic | Benzene, Toluene | Moderate | π-π stacking interactions between the solvent and the indole ring system contribute to solubility[1]. |

| Aqueous | Water | Low / Insoluble | The hydrophobic nature of the substituted indole ring system generally leads to poor solubility in water[1]. |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid organic compound like 4-Bromo-6-nitro-1H-indole. This method, often referred to as the shake-flask method, is a standard and reliable approach.

Materials:

-

4-Bromo-6-nitro-1H-indole (solid)

-

Selected organic solvents (e.g., Dimethylformamide, Dichloromethane, Methanol, Toluene)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-6-nitro-1H-indole to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Bromo-6-nitro-1H-indole.

-

-

Calculation of Solubility:

-

Using the determined concentration and the dilution factor, calculate the solubility of 4-Bromo-6-nitro-1H-indole in each solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

Spectroscopic and Synthetic Profile of 4-Bromo-6-nitro-1H-indole: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for 4-Bromo-6-nitro-1H-indole is not available in the public domain at the time of this report. However, based on the known spectral characteristics of substituted indoles and the functional groups present (bromo and nitro groups on the benzene ring of the indole scaffold), the expected spectral data are summarized below in the required tabular format. These tables are intended to serve as a template for the presentation of future experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-6-nitro-1H-indole

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.5 - 7.7 | t | ~2.5 - 3.0 |

| H3 | 6.6 - 6.8 | t | ~2.5 - 3.0 |

| H5 | 8.0 - 8.2 | d | ~2.0 |

| H7 | 7.8 - 8.0 | d | ~2.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-6-nitro-1H-indole

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 128 |

| C3 | 103 - 106 |

| C3a | 130 - 133 |

| C4 | 115 - 118 |

| C5 | 120 - 123 |

| C6 | 142 - 145 |

| C7 | 118 - 121 |

| C7a | 135 - 138 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-6-nitro-1H-indole

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240/242 | Molecular ion peak with characteristic isotopic pattern for bromine. |

| [M-NO₂]⁺ | 194/196 | Loss of the nitro group. |

| [M-Br]⁺ | 161 | Loss of the bromine atom. |

| [M-HCN]⁺ | 213/215 | Loss of hydrogen cyanide from the pyrrole ring. |

Disclaimer: These are predicted values and may differ from experimental results.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-6-nitro-1H-indole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Symmetric) | 1335 - 1385 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols: A Plausible Synthetic Approach

2.1. Synthesis of 4-Bromo-6-nitro-1H-indole via Nitration of 4-Bromo-1H-indole

A common strategy for the synthesis of nitroindoles is the direct nitration of the corresponding indole precursor. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the indole ring.

Materials:

-

4-Bromo-1H-indole

-

Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

-

Acetic anhydride

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Nitrating Agent: A solution of acetyl nitrate is prepared by the slow addition of fuming nitric acid to acetic anhydride at a low temperature (e.g., 0 °C).

-

Reaction Setup: 4-Bromo-1H-indole is dissolved in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.

-

Nitration: The freshly prepared nitrating agent is added dropwise to the solution of 4-bromo-1H-indole while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by pouring it into ice-water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-6-nitro-1H-indole.

-

Characterization: The structure of the final product would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Visualization of Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of 4-Bromo-6-nitro-1H-indole.

References

1H NMR and 13C NMR of 4-Bromo-6-nitro-1H-indole

In-depth Technical Guide: 1H and 13C NMR of 4-Bromo-6-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular structure of 4-Bromo-6-nitro-1H-indole through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of its 1H and 13C NMR spectra, supported by experimental protocols and structural diagrams.

Introduction

4-Bromo-6-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This technical guide presents a comprehensive overview of the 1H and 13C NMR data for 4-Bromo-6-nitro-1H-indole.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 4-Bromo-6-nitro-1H-indole are crucial for the assignment of NMR signals.

Caption: Molecular structure of 4-Bromo-6-nitro-1H-indole with atom numbering.

Quantitative NMR Data

A thorough search of available scientific literature and spectral databases did not yield specific experimental 1H and 13C NMR data (chemical shifts, coupling constants) for 4-Bromo-6-nitro-1H-indole. The following tables are therefore presented as a template for expected data based on the analysis of structurally similar indole derivatives. The actual experimental values should be populated upon acquisition.

Table 1: Predicted ¹H NMR Data for 4-Bromo-6-nitro-1H-indole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | > 10.0 | br s | - | 1H |

| H2 | 7.5 - 7.8 | t | J ≈ 2.5-3.0 | 1H |

| H3 | 6.7 - 7.0 | dd | J ≈ 2.5-3.0, 1.0-1.5 | 1H |

| H5 | 8.0 - 8.3 | d | J ≈ 1.5-2.0 | 1H |

| H7 | 7.8 - 8.1 | d | J ≈ 1.5-2.0 | 1H |

Predicted data is based on general indole chemistry and the expected electronic effects of the bromo and nitro substituents. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-6-nitro-1H-indole

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 125 - 130 |

| C3 | 100 - 105 |

| C3a | 128 - 132 |

| C4 | 110 - 115 |

| C5 | 118 - 122 |

| C6 | 140 - 145 |

| C7 | 115 - 120 |

| C7a | 135 - 140 |

Predicted data is based on the analysis of substituted indoles. The solvent is assumed to be DMSO-d₆.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of indole derivatives, which would be applicable to 4-Bromo-6-nitro-1H-indole.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Bromo-6-nitro-1H-indole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Instrument Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

Caption: Generalized workflow for NMR analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

-

The N-H proton (H1) is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding.

-

The protons on the pyrrole ring, H2 and H3 , will likely show characteristic couplings to each other. H2 is expected to be a triplet due to coupling with H1 and H3, while H3 would be a doublet of doublets.

-

The protons on the benzene ring, H5 and H7 , are expected to appear as doublets due to meta-coupling, which is typically small (1.5-2.0 Hz). The electron-withdrawing nitro group at C6 will significantly deshield the adjacent protons H5 and H7, shifting them downfield. The bromine at C4 will also influence the chemical shifts of the aromatic protons.

¹³C NMR Spectrum:

-

The carbon atoms directly attached to the electronegative nitrogen, bromine, and the nitro group will have their chemical shifts significantly affected.

-

C6 , bonded to the nitro group, is expected to be the most downfield signal in the aromatic region.

-

C4 , bonded to the bromine, will also be shifted downfield, though typically less than a carbon attached to a nitro group.

-

The carbons of the pyrrole ring, C2 and C3 , will have characteristic chemical shifts, with C2 generally being more downfield than C3.

-

The quaternary carbons (C3a, C4, C6, C7a ) will typically show weaker signals compared to the protonated carbons.

Conclusion

A Technical Guide to the Biological Activity of Brominated Indoles

Executive Summary: Brominated indoles, a class of heterocyclic compounds predominantly found in marine organisms, have garnered significant attention in the scientific community for their diverse and potent biological activities. Sourced from marine mollusks, sponges, and algae, these natural products exhibit a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the core biological functions of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction to Brominated Indoles

Indole alkaloids are a major class of marine natural products, often featuring halogenation, particularly bromination, which significantly enhances their biological efficacy.[2][3] These compounds are primarily isolated from marine invertebrates such as the Australian marine mollusk Dicathais orbita, the red alga Laurencia similis, and the Icelandic marine sponge Geodia barretti.[4][5][6][7] The unique chemical structures conferred by bromine substitution lead to a range of pharmacological activities, making them prime candidates for drug discovery and development. This guide will explore their most significant bioactivities, focusing on the underlying mechanisms and experimental evidence.

Anticancer Activity

Brominated indoles have emerged as potent agents against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which collectively inhibit the proliferation of cancer cells.[4][8][9]

Mechanisms of Action

A key mechanism involves the inhibition of critical signaling pathways that regulate cell growth and survival. For instance, 6-bromoisatin has been shown to reduce the activity of the extracellular signal-regulated protein kinase (ERK), a pathway whose inhibition can suppress cell growth and trigger apoptosis.[4] Other derivatives function as potent inhibitors of Bromodomain protein 4 (BRD4), a crucial transcriptional regulator, thereby halting cancer cell proliferation.[10] Studies on colorectal cancer cell lines (HT29 and Caco-2) revealed that 6-bromoisatin not only induces apoptosis by increasing caspase 3/7 activity but also causes cell cycle arrest in the G2/M phase.[4]

Quantitative Data: Antiproliferative Activity

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 6-Bromoisatin | HT29 (Colon) | Cell Viability | ~100 µM | [4] |

| 6-Bromoisatin | Caco-2 (Colon) | Cell Viability | ~100 µM | [4] |

| Tyrindoleninone | HT29 (Colon) | Cell Viability | 390 µM | [4] |

| Bis-indole derivative 7e | MCF-7 (Breast) | Antiproliferative | 0.44 µM | [11] |

| Bis-indole derivative 9a | MDA-MB-231 (Breast) | Antiproliferative | 0.34 µM | [11] |

| Indole-2-one derivative 12j | HT-29 (Colon) | BRD4 Inhibition (BD1) | 19 nM | [10] |

| Indole-2-one derivative 12j | HL-60 (Leukemia) | Anti-proliferation | 1.35 µM | [10] |

Visualization: ERK Signaling Pathway Inhibition

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nitroindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties, bestowing a range of intriguing biological activities. This technical guide provides an in-depth overview of the burgeoning field of nitroindole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Therapeutic Applications of Nitroindole Derivatives

Nitroindole derivatives have demonstrated a broad spectrum of pharmacological activities, with the most significant advances seen in oncology. However, their potential extends to other therapeutic areas, including neurodegenerative diseases and infectious diseases.

Anticancer Activity

The anticancer properties of nitroindole derivatives are the most extensively studied. These compounds have shown potent activity against a variety of cancer cell lines, operating through multiple mechanisms of action.

-

5-Nitroindoles: Derivatives of 5-nitroindole have emerged as a significant class of anticancer agents. They have demonstrated potent activity against various cancer cell lines, including HeLa (human cervical cancer) cells.[1][2] Their primary mechanism of action involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene, a transcription factor implicated in up to 80% of human cancers.[1][2] This stabilization leads to the downregulation of c-Myc expression, inducing cell cycle arrest and apoptosis.[1][2] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]

-

7-Nitroindoles: The 7-nitroindole scaffold also serves as a valuable template for the design of novel anticancer agents.[2] Similar to their 5-nitro counterparts, certain 7-nitroindole derivatives act by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc.[2] This stabilization inhibits the transcription of the oncogene, leading to the suppression of tumor growth.[2]

-

3-Nitroindoles: The introduction of a nitro group at the C3 position of the indole ring creates a potent electrophile, unlocking unique biological activities.[3] Substituted 3-nitroindoles have shown promise as anticancer agents, with their biological effects often attributed to the strong electron-withdrawing nature of the nitro group and its ability to participate in intracellular redox reactions.[3]

-

Other Nitroindoles: Research has also explored derivatives of 4-nitroindole and 6-nitroindole, with some showing activity as 5-HT2A receptor antagonists and others demonstrating cytotoxicity against breast cancer cell lines, respectively.[4][5]

Neuroprotective and Anti-inflammatory Activities

The therapeutic potential of nitroindole derivatives extends to the central nervous system.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole derivatives are well-documented as selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[2]

-

Anti-inflammatory Properties: Indole derivatives, in general, have been investigated for their anti-inflammatory effects. The presence of a nitro group can influence this activity, with some nitroindole-containing compounds showing significant anti-inflammatory potential.[6]

Antimicrobial Activity

The indole nucleus is a common motif in antimicrobial compounds.[7] While research is ongoing, nitroindole derivatives are being explored for their potential to combat bacterial and fungal infections.[8][9]

Mechanisms of Action

The therapeutic effects of nitroindole derivatives are underpinned by several distinct molecular mechanisms.

G-Quadruplex DNA Stabilization

A primary and well-elucidated mechanism of anticancer action for many 5- and 7-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures. Guanine-rich sequences in the promoter regions of oncogenes, most notably c-Myc, can fold into these non-canonical secondary structures.[1][2] The formation of G4 structures inhibits the transcription of the c-Myc gene.[1] Nitroindole derivatives can bind to and stabilize these G4 structures, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest and triggering the intrinsic apoptotic pathway.[1][10]

Induction of Reactive Oxygen Species (ROS)

Certain nitroindole derivatives have been observed to increase the intracellular concentration of reactive oxygen species (ROS).[1][10] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[11] The elevation of ROS by nitroindole compounds can disrupt the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, ultimately culminating in cancer cell death.[1][11]

Modulation of Signaling Pathways

Nitroindole and other indole derivatives can modulate key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which can lead to cell cycle arrest and apoptosis.[2]

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some indole compounds can modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.

Enzyme and Receptor Inhibition

-

nNOS Inhibition: 7-Nitroindoles act as inhibitors of neuronal nitric oxide synthase (nNOS), which is a key enzyme in the production of nitric oxide in the nervous system.[2]

-

5-HT2A Receptor Antagonism: Certain 4-nitroindole derivatives have been shown to act as antagonists of the 5-HT2A serotonin receptor, suggesting potential applications in neurological and psychiatric disorders.[4]

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of representative nitroindole derivatives.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells

| Compound | IC50 (µM) | DC50 (µM) | Mechanism of Action |

| 5 | 5.08 ± 0.91 | < 10 | c-Myc G-quadruplex binder |

| 7 | 5.89 ± 0.73 | < 10 | c-Myc G-quadruplex binder |

| 12 | Not specified | < 10 | c-Myc G-quadruplex binder |

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[11] DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.[1]

Table 2: Anticancer Activity of Other Nitroindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| N-(1H-indole-6-yl) benzamide derivative (R = 3-CF3) | T47D (Breast) | 28.23 | Not specified |

| MCF7 (Breast) | 30.63 | Not specified | |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | < 0.1 | Not specified |

| HL-60(TB) (Leukemia) | ~0.5 | Not specified | |

| MOLT-4 (Leukemia) | ~0.66 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitroindole derivatives.

Synthesis of Nitroindole Derivatives

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto the indole ring, typically at the C3 position.

Materials:

-

Indole derivative

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Aqueous sodium bicarbonate or sodium hydroxide solution

-

Ice bath

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole derivative in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred solution.

-

Add N,N-dimethylformamide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.

This method is commonly used for the reduction of a nitro group to an amino group.

Materials:

-

Nitroindole derivative

-

Palladium on carbon (10% Pd/C)

-

Hydrogen source (e.g., hydrogen gas balloon, ammonium formate, or hydrazine hydrate)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

-

Dissolve the nitroindole derivative in the chosen solvent in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

-

If using hydrogen gas, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times.

-

If using a hydrogen donor like ammonium formate or hydrazine hydrate, add it to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminoindole derivative.

-

Purify the product by column chromatography or recrystallization if necessary.

Biological Evaluation

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

AlamarBlue HS Cell Viability Reagent

-

Cell culture medium

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroindole derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).

-

Prepare a working solution of AlamarBlue by diluting it 1:10 with warm cell culture medium.[12]

-

Replace the cell culture medium in each well with the AlamarBlue working solution.[12]

-

Incubate the plate at 37°C for 1-4 hours, protected from light.[12]

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[12]

-

Calculate cell viability as a percentage of the untreated control.

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cells cultured in a suitable format (e.g., 96-well plate, flow cytometry tubes)

-

H2DCFDA (DCFDA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells with HBSS.

-

Load the cells with 10-50 µM H2DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess probe.

-

Treat the cells with the nitroindole derivatives for the desired time.

-

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer (excitation ~488 nm, emission ~535 nm) or a fluorescence microscope.

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This assay measures the ability of a compound to displace a fluorescent probe from a G-quadruplex DNA structure.

Materials:

-

G-quadruplex-forming oligonucleotide (e.g., from the c-Myc promoter)

-

Fluorescent probe (e.g., Thiazole Orange)

-

Assay buffer (e.g., Tris-HCl with KCl)

-

Nitroindole derivative stock solutions

-

Fluorometer

Procedure:

-

Prepare the G-quadruplex DNA by heating the oligonucleotide in the assay buffer to 95°C and then slowly cooling to room temperature.

-

In a cuvette or 96-well plate, add the pre-formed G-quadruplex DNA and the fluorescent probe.

-

Measure the initial fluorescence of the DNA-probe complex.

-

Add increasing concentrations of the nitroindole derivative to the cuvette or wells.

-

After a short incubation, measure the fluorescence at each concentration.

-

The displacement of the probe by the ligand will result in a decrease in fluorescence.

-

Calculate the DC50 value, which is the concentration of the ligand required to displace 50% of the fluorescent probe.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

References

- 1. d-nb.info [d-nb.info]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. (2,3-Dihydro-1<i>H</i>-indol-5-ylmethyl)amine - ProQuest [proquest.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 12. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Indole Compounds in Oncology: A Technical Guide to Mechanisms, Data, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. In oncology, substituted indole derivatives have emerged as a particularly promising class of agents, demonstrating a diverse range of anticancer activities. This technical guide provides an in-depth review of the core mechanisms, quantitative data, and experimental methodologies related to the application of substituted indole compounds in cancer research and development.

Mechanisms of Anticancer Activity

Substituted indoles exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for tumor growth, proliferation, and survival. Key mechanisms of action include the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Tubulin Polymerization Inhibition

A significant number of indole derivatives function as antimitotic agents by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell structure. Indole compounds can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1] Prominent examples of indole-based tubulin inhibitors include the vinca alkaloids, such as vinblastine and vincristine, which are widely used in chemotherapy. Synthetic indole derivatives have also been developed to target the colchicine binding site on β-tubulin, effectively inhibiting tubulin polymerization.[1]

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Substituted indoles have been successfully developed as potent inhibitors of various kinases involved in oncogenic signaling pathways.

Several indole derivatives target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Sunitinib, an oxindole derivative, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole, a potentially valuable intermediate in drug discovery and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of bromo and nitro functionalities offers versatile handles for further chemical modifications. The presented protocol outlines the nitration of 4-bromo-1H-indole. It is important to note that the direct synthesis of 4-Bromo-6-nitro-1H-indole from 6-bromoindole is not a straightforward transformation and would likely involve a multi-step synthetic sequence. Therefore, this application note focuses on the more chemically feasible approach starting from 4-bromo-1H-indole.

The electrophilic nitration of substituted indoles can yield a mixture of constitutional isomers. The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on the indole ring. For 4-bromo-1H-indole, the bromine atom at the C4 position and the inherent reactivity of the indole nucleus will direct the incoming nitro group. While the C3 position is the most electronically activated site for electrophilic attack on the indole ring, nitration on the benzene ring can be achieved under controlled conditions. This protocol aims to favor the formation of the 6-nitro isomer, which may require careful optimization and purification.

Materials and Methods

Reagents and Solvents:

-

4-Bromo-1H-indole

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Standard laboratory glassware and safety equipment